molecular formula C14H17N3O3S B4120320 N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea

N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea

Cat. No. B4120320
M. Wt: 307.37 g/mol
InChI Key: KWQIYTOPPRZGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea, also known as DANTU, is a chemical compound that has been widely studied for its potential applications in scientific research. DANTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea involves its ability to modulate various pathways and enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea also inhibits the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, a signaling molecule that plays a role in various physiological processes. Additionally, N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to exhibit antioxidant activity, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has several advantages for use in laboratory experiments. It is a reliable source that can be synthesized in high yield and purity. Additionally, it exhibits various biochemical and physiological effects, making it a useful tool for investigating different pathways and compounds. However, there are also limitations associated with the use of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea. One area of research is the development of new drugs based on the structure of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea. Its ability to modulate various pathways and enzymes makes it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea and its effects on different pathways and compounds. Finally, the use of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea in combination with other compounds may lead to the development of new therapeutic strategies for various diseases.

Scientific Research Applications

N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential application in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a useful tool for investigating the mechanisms of action of different compounds and pathways. N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been used in studies related to cancer, inflammation, and oxidative stress, among others. Its ability to modulate these pathways has made it a promising candidate for drug development and therapeutic use.

properties

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-8-16(9-5-2)14(21)15-12-7-6-11(17(18)19)10-13(12)20-3/h4-7,10H,1-2,8-9H2,3H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQIYTOPPRZGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-4-nitrophenyl)-1,1-diprop-2-en-1-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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